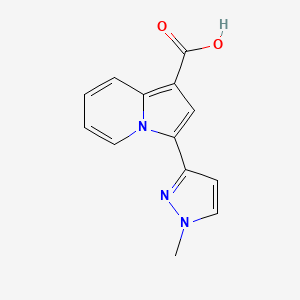![molecular formula C11H16N2O2 B8110638 (2-(Cyclopropylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol](/img/structure/B8110638.png)
(2-(Cyclopropylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Cyclopropylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol is a heterocyclic compound that features a unique structure combining a cyclopropylmethyl group, a tetrahydropyrano ring, and a pyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Cyclopropylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl hydrazine with a suitable diketone or ketoester, followed by cyclization to form the pyrazole ring. The tetrahydropyrano ring is then introduced through a cyclization reaction involving an appropriate diol or epoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
(2-(Cyclopropylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(2-(Cyclopropylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of (2-(Cyclopropylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor.
Quinolinyl-pyrazoles: Investigated for their pharmacological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: Explored for their anticancer properties.
Uniqueness
(2-(Cyclopropylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol is unique due to its combination of a cyclopropylmethyl group, a tetrahydropyrano ring, and a pyrazole moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
属性
IUPAC Name |
[2-(cyclopropylmethyl)-5,7-dihydro-4H-pyrano[3,4-c]pyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-5-9-6-15-7-11-10(9)4-13(12-11)3-8-1-2-8/h4,8-9,14H,1-3,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIWZOCSYRDGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C3C(COCC3=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Isopropyl-3-(methoxymethyl)-2,8-diazaspiro[4.5]decane](/img/structure/B8110564.png)
![4-((Cyclopropylmethoxy)methyl)-1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8110582.png)
![(2-(Cyclopropylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanamine](/img/structure/B8110594.png)
![(2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol](/img/structure/B8110599.png)
![Rel-1-((5Ar,9As)-Octahydropyrido[4,3-F][1,4]Oxazepin-4(5H)-Yl)Ethanone](/img/structure/B8110603.png)
![1-(Pyrrolidin-1-yl)-2-(spiro[chroman-2,4'-piperidin]-4-yl)ethanone](/img/structure/B8110609.png)

![N-((5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepin-3-Yl)Methyl)Acetamide](/img/structure/B8110623.png)
![4A-((allyloxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B8110628.png)
![2-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-N,N-dimethylacetamide](/img/structure/B8110629.png)
![6-(Methoxymethyl)-3-(1-methyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B8110636.png)
![Morpholino(5,6,7,8-Tetrahydro-4H-Thiazolo[4,5-D]Azepin-2-Yl)Methanone](/img/structure/B8110645.png)
![(3aR,7R,7aR)-N-(furan-2-ylmethyl)octahydropyrano[3,4-c]pyrrole-7-carboxamide](/img/structure/B8110653.png)
![2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N-(2-(dimethylamino)ethyl)acetamide](/img/structure/B8110660.png)
